molecular formula C12H8ClNO B189377 3-Benzoyl-2-chloropyridine CAS No. 80099-81-6

3-Benzoyl-2-chloropyridine

Cat. No. B189377
CAS RN: 80099-81-6
M. Wt: 217.65 g/mol
InChI Key: KKJGMDXUAOTRBW-UHFFFAOYSA-N
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Description

3-Benzoyl-2-chloropyridine is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Benzoyl-2-chloropyridine consists of a pyridine ring substituted with a benzoyl group at the 3-position and a chlorine atom at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzoyl-2-chloropyridine are not detailed in the search results, pyridines, in general, can be elaborated into substituted and functionalized structures based on organometallic chemistry .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 3-Benzoyl-2-chloropyridine include a melting point of 100.60°C, a boiling point of approximately 356.8°C at 760 mmHg, a density of approximately 1.3 g/cm^3, and a refractive index of n 20D 1.60 .

Scientific Research Applications

  • Formation of Supramolecular Structures : The compound N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea, prepared from 3-amino-2-chloropyridine and benzoyl isothiocyanate, shows dihedral angles between the benzene and pyridyl rings, forming an infinite supramolecular structure through intermolecular hydrogen-bond interactions (Yu‐Jie Ding et al., 2009).

  • Synthesis of Nevirapine Analogue : A method for preparing 3-amino-2-chloropyridines with various substituents, including benzoyl, led to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine (J. Bakke & J. Říha, 2001).

  • Acyl Migration in Chemical Synthesis : The conversion of benzyl 3-O-benzoyl-4,6-O-benzylidene-β-d-galactopyranoside into the 2-benzoate by acyl migration provides an example of this process towards C-1 (G. Chittenden & J. Buchanan, 1969).

  • Photocatalysis : Titanium-dioxide-mediated photocatalysed reactions of organic systems, including 2-amino-5-chloropyridine and benzoyl peroxide, demonstrate the potential for various photocatalytic applications (M. Qamar, M. Muneer, & D. Bahnemann, 2005).

  • Solid Phase Synthesis of RNA and DNA-RNA Mixtures : The selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides has enabled new methodologies in the solid phase synthesis of RNA and DNA-RNA mixtures (T. Kempe et al., 1982).

  • Organic Chemistry Synthesis and Transformations : The preparation and transformations of 2-aza-3-oxabicyclo [2.2.1] heptene hydrochloride, involving reactions with benzoyl chloride, demonstrate diverse routes to oxazabicycloheptenes (D. Ranganathan et al., 1981).

  • Antimicrobial Agents Synthesis : The synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, with potential antimicrobial properties, showcases the compound's application in pharmaceutical chemistry (G. Elgemeie et al., 2017).

properties

IUPAC Name

(2-chloropyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGMDXUAOTRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356455
Record name 3-Benzoyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-2-chloropyridine

CAS RN

80099-81-6
Record name 3-Benzoyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution of 150 g 2-chloro-nicotinoyl chloride in 400 ml benzene there is added slowly 238 g AlCl3. After refluxing 2 hrs. the reaction mixture is added with stirring to a slightly acidic ice: water mixture. The organic layer is separated and the aqueous one is extracted with ethyl ether. The combined organic layers are washed with HONa 1N, then with water, and dried over Na2SO4. The excess benzene is distilled at water pump pressure in a rotary evaporator and the residual oil is distilled in vacuo. Yield: 157 g of title product, b.p. 123° C./0.05 mm; m.p. 35°-7° C.; UV (ethanol): λmax. 254 nm., ε: 17,180; Cl 15.97 (16.29).
Quantity
150 g
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reactant
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238 g
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400 mL
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Synthesis routes and methods II

Procedure details

A solution of 3.14 g (0.02 mols) bromobenzene in anhydrous ether is added dropwise to a suspension of 0.02 mols magnesium in anhydrous ether. The mixture is refluxed 1.5 hr. and is then cooled until room temperature. Now a solution of 1.38 g 2-chloro-3-cyanopyridine in 25 ml anhydrous ether is added slowly while stirring. The reaction mixture is refluxed 24 hrs. and there is added, after standing, 10% aqueous HCl. The aqueous layer is separated and the ethereal layer is washed with 25% aqueous HCl. The combined washings and the first aqueous layer are basified with 40% NaOH and extracted with ether. The combined extracts are dried (MgSO4) and solvent evaporated. The crude is distilled in vacuo. Yield: 0.8 g of title product, identical with that described in Ex. 1b.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0.02 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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1.38 g
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reactant
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25 mL
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Marquise, V Dorcet, F Chevallier… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… These conversions were attempted using a protocol optimized for the cyclization of 3-benzoyl-2-chloropyridine to 4-azafluorenone. Inspired by conditions previously described for the …
Number of citations: 27 pubs.rsc.org
N Marquise, F Chevallier, E Nassar, M Frédérich… - Tetrahedron, 2016 - Elsevier
… detected by GC analysis of the crude, but only 2,4-bis(4-aminophenyl)-3-benzoylpyridine (resulting from a double Suzuki coupling) and 4-(4-aminophenyl)-3-benzoyl-2-chloropyridine (…
Number of citations: 21 www.sciencedirect.com
N Marquise, PJ Harford, F Chevallier, T Roisnel… - Tetrahedron, 2013 - Elsevier
… To attempt the conversion of 3-benzoyl-2-chloropyridine (1) to the tricycle 16, we used a protocol previously described for the cyclization of 2-chloro diaryl aniline to carbazole as a basis …
Number of citations: 52 www.sciencedirect.com
N Mast, W Erb, L Nauton, P Moreau, O Mongin… - New Journal of …, 2023 - pubs.rsc.org
… Thus, we explored the use of dimethyl disulfide as an in situ trap for the LiTMP-mediated deprotometallation of 3-benzoyl-2-chloropyridine. Pleasingly, the reaction performed at −110 C …
Number of citations: 1 pubs.rsc.org
M Hedidi, J Maillard, W Erb, F Lassagne… - European Journal of …, 2017 - Wiley Online Library
… 3-Benzoyl-2-chloro-4-iodopyridine (2k):53 General procedure 2 with 3-benzoyl-2-chloropyridine (1k, 0.22 g) gave 2k (eluent: heptane/EtOAc 80:20) in 73 % yield (0.25 g) as a yellow …
K Takayama, M Iwata, H Hisamichi… - Chemical and …, 2002 - jstage.jst.go.jp
In order to develop novel and orally active phosphodiesterase (PDE) 4 inhibitors, random screening was performed using our chemical library to find YM-10335 possessing the 1, 8-…
Number of citations: 26 www.jstage.jst.go.jp
PJ Harford - 2014 - repository.cam.ac.uk
The use of bimetallic bases to effect highly stereoselective organic transformations via Directed ortho Metalation (DoM) is an important synthetic tool and requires thorough investigation …
Number of citations: 4 www.repository.cam.ac.uk
OA Ivashkevich, VE Matulis, T Roisnel…
Number of citations: 0
N Marquise - 2014 - theses.fr
Le but principal de ce travail a été de développer de nouvelles méthodologies pour la synthèse de molécules d'intérêt biologique, telles que des azafluorénones, et des précurseurs d'…
Number of citations: 0 www.theses.fr

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